molecular formula C22H23N3O4 B11467733 2-amino-7-(diethylamino)-4-(7-methoxy-1,3-benzodioxol-5-yl)-4H-chromene-3-carbonitrile

2-amino-7-(diethylamino)-4-(7-methoxy-1,3-benzodioxol-5-yl)-4H-chromene-3-carbonitrile

Cat. No.: B11467733
M. Wt: 393.4 g/mol
InChI Key: JFLPFZZKAULZBF-UHFFFAOYSA-N
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Description

2-AMINO-7-(DIETHYLAMINO)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMENE-3-CARBONITRILE is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-7-(DIETHYLAMINO)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMENE-3-CARBONITRILE typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis may include aromatic aldehydes, amines, and other organic intermediates. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. Purification methods such as crystallization, distillation, or chromatography may be used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-7-(DIETHYLAMINO)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMENE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into its reduced form.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-AMINO-7-(DIETHYLAMINO)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMENE-3-CARBONITRILE involves its interaction with molecular targets and pathways within biological systems. This may include binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-AMINO-7-(DIETHYLAMINO)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMENE-3-CARBONITRILE include other chromene derivatives with different substituents. Examples include:

  • 2-AMINO-4H-CHROMENE-3-CARBONITRILE
  • 7-METHOXY-4H-CHROMENE-3-CARBONITRILE
  • DIETHYLAMINO-4H-CHROMENE-3-CARBONITRILE

Uniqueness

The uniqueness of 2-AMINO-7-(DIETHYLAMINO)-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMENE-3-CARBONITRILE lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other chromene derivatives.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

2-amino-7-(diethylamino)-4-(7-methoxy-1,3-benzodioxol-5-yl)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C22H23N3O4/c1-4-25(5-2)14-6-7-15-17(10-14)29-22(24)16(11-23)20(15)13-8-18(26-3)21-19(9-13)27-12-28-21/h6-10,20H,4-5,12,24H2,1-3H3

InChI Key

JFLPFZZKAULZBF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC4=C(C(=C3)OC)OCO4

Origin of Product

United States

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